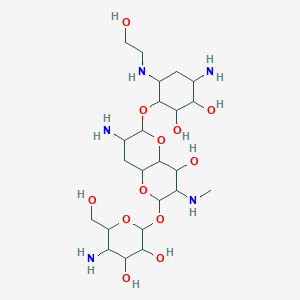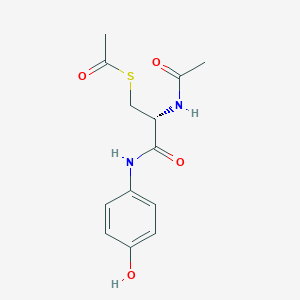
トリプトフォール
概要
説明
トリプトフォールは、インドール-3-エタノールとしても知られており、人間において睡眠を誘導する芳香族アルコールです。ワイン中のエタノール発酵の副産物として見られ、1912年にフェリックス・エールリッヒによって初めて記述されました。 トリプトフォールはまた、睡眠病の原因となるトリパノソーマ寄生虫によっても生成され、ジスルフィラム治療の副作用として肝臓に生成されます .
科学的研究の応用
Tryptophol has a wide range of scientific research applications:
作用機序
トリプトフォールは、様々な分子標的および経路と相互作用することにより、その効果を発揮します。それは、セロトニン受容体との相互作用を通じて、中枢神経系に作用することにより、睡眠を誘導します。 トリプトフォールとその誘導体、例えば5-ヒドロキシトリプトフォールおよび5-メトキシトリプトフォールは、マウスにおいて睡眠を誘導することが示されています . さらに、トリプトフォールアセテートはバイオフィルム形成を阻害し、いくつかのヒト病原性細菌の毒性を低下させることが示されています .
類似化合物:
インドール-3-酢酸: 生長と発達に関与する植物ホルモン。
インドール-3-酪酸: 発根剤として使用される別の植物ホルモン。
セロトニン: トリプトファンから誘導された神経伝達物質。
比較: トリプトフォールは、睡眠を誘導する能力と、エタノール発酵の副産物として生成される点でユニークです。植物の生長に関与するインドール-3-酢酸やインドール-3-酪酸とは異なり、トリプトフォールはヒトや他の生物において重要な生物学的効果を持っています。 トリパノソーマ寄生虫の代謝における役割と、その潜在的な治療用途は、他の類似化合物とのさらなる違いとなっています .
Safety and Hazards
将来の方向性
There is growing interest in understanding and modulating yeast aromatic amino acid metabolism, including Tryptophol . The tryptophan derivatives melatonin and serotonin have bioactive properties and exert positive effects on human health . Therefore, future research may focus on these aspects and the potential therapeutic avenues against severe inflammation .
生化学分析
Biochemical Properties
Tryptophol interacts with various enzymes, proteins, and other biomolecules. It is formed from tryptophan, along with indole-3-acetic acid in rats infected by Trypanosoma brucei gambiense . Tryptophan is first deaminated to 3-indolepyruvate, then decarboxylated to indole acetaldehyde by indolepyruvate decarboxylase. This latter compound is transformed to tryptophol by alcohol dehydrogenase .
Cellular Effects
Tryptophol has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to depress antibody production in laboratory rodents, suggesting that tryptophol may account for the immunodepression observed during trypanosomiasis . In another study, tryptophol was found to inhibit the infection/replication of a bacteriophage by interacting with the host’s Clp protease .
Molecular Mechanism
Tryptophol exerts its effects at the molecular level through various mechanisms. It is believed that the observed damage is mediated by highly reactive aldehyde metabolite and/or free radicals produced by treatment . The generation of additional DNA strand breaks and cytogenetic consequences, as observed in studies, sustain the possibility that tryptophol toxicity is mediated by the formation of DNA cross-links and aldehyde-protein adducts .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, tryptophol has been observed to have various effects. For instance, daily administrations of tryptophol to laboratory rodents resulted in significantly depressed antibody production . More than 85% of the radioactivity remaining in the brain 2-5 minutes after intravenous injection of radiolabeled tryptophol co-migrated with tryptophol standards .
Dosage Effects in Animal Models
The effects of tryptophol vary with different dosages in animal models. It has been found to induce a sleep-like state that lasts less than an hour at the 250 mg/kg dose in mice .
Metabolic Pathways
Tryptophan metabolism, which involves tryptophol, follows three major pathways: direct transformation of tryptophan by the gut microbiota, through the kynurenine pathway in both immune and epithelial cells via indoleamine 2,3-dioxygenase (IDO) 1, and the serotonin production pathway in enterochromaffin cells via tryptophan hydroxylase 1 .
Transport and Distribution
Tryptophol is highly lipophilic, with an octanol:water partition coefficient of 29.8 . After intravenous administration, tryptophol distribution to tissues correlated with relative blood flow . It is believed that tryptophol binds to serum and in vivo may be stripped from serum albumin and taken up by the brain in a single capillary transit .
Subcellular Localization
Given its lipophilic nature and its ability to cross the blood-brain barrier , it is likely that tryptophol can localize to various compartments within the cell
準備方法
合成経路および反応条件: トリプトフォールは、様々な方法で合成することができます。 一般的な方法の1つは、トリプトファンを脱炭酸してインドールアセトアルデヒドに変換し、その後アルコールデヒドロゲナーゼによってトリプトフォールに還元することです . 別の方法は、グリコールエーテル溶媒中で2,3-ジヒドロフランを加水分解して4-ヒドロキシブチルアルデヒドを得て、それをo-エチルフェニルヒドラジン塩酸塩と反応させて7-エチルトリプトフォールを生成することです .
工業生産方法: トリプトフォールの工業生産は、通常、酵母の醗酵によって行われ、トリプトファンがエールリッヒ経路を通じてトリプトフォールに変換されます。 この方法は、大規模生産に効率的で費用対効果が高いです .
化学反応の分析
反応の種類: トリプトフォールは、酸化、還元、置換など、様々な化学反応を起こします。
一般的な試薬および条件:
酸化: トリプトフォールは、過マンガン酸カリウムなどの酸化剤を用いてインドール-3-アセトアルデヒドに酸化することができます。
還元: インドールアセトアルデヒドは、水素化ホウ素ナトリウムなどの還元剤を用いてトリプトフォールに還元することができます。
置換: トリプトフォールは、置換反応を起こして、トリプトフォールアセテートやトリプトフォールグルコシドなどの誘導体を生成することができます.
主な生成物:
酸化: インドール-3-アセトアルデヒド
還元: トリプトフォール
4. 科学研究への応用
トリプトフォールは、幅広い科学研究への応用を持っています:
特性
IUPAC Name |
2-(1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBOMCVGYCRMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060173 | |
| Record name | 1H-Indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Brown or yellow solid; [Alfa Aesar MSDS], Solid | |
| Record name | Tryptophol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18464 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tryptophol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
526-55-6 | |
| Record name | Tryptophol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptophol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-ethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-indol-3-ylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPTOPHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5809LZ7G1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tryptophol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
59 °C | |
| Record name | Tryptophol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one](/img/structure/B1683601.png)
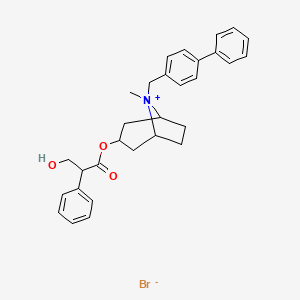
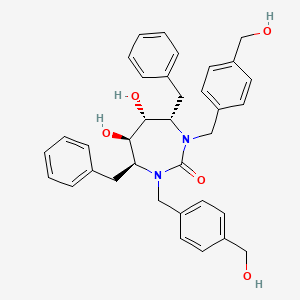
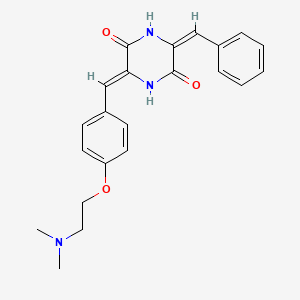

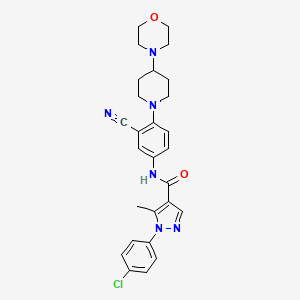
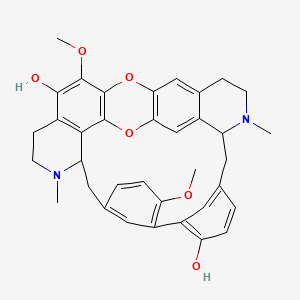
![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)

